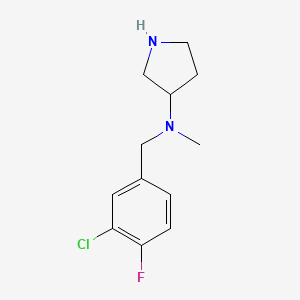

N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine

Description

N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position with an N-methyl group and a 3-chloro-4-fluorobenzyl moiety. The benzyl group is para-substituted with chlorine and fluorine, both electron-withdrawing groups, which may enhance the compound’s stability and influence its electronic properties.

Properties

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c1-16(10-4-5-15-7-10)8-9-2-3-12(14)11(13)6-9/h2-3,6,10,15H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQLVQSYLUMLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=C(C=C1)F)Cl)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

Reductive amination between N-methylpyrrolidin-3-amine and 3-chloro-4-fluorobenzaldehyde is a widely adopted route. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst. Optimal conditions include:

Catalytic Hydrogenation

Alternative protocols employ catalytic hydrogenation under 30–50 psi H2 pressure with Raney nickel or Pd/C in tetrahydrofuran (THF). This method reduces side products like over-alkylated amines, achieving 88–94% purity post-crystallization from isopropanol.

Nucleophilic Substitution Approaches

Benzyl Halide Synthesis

3-Chloro-4-fluorobenzyl chloride, synthesized via chlorination of 3-chloro-4-fluorotoluene using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), serves as the electrophilic partner. Key parameters:

Coupling with N-Methylpyrrolidin-3-amine

The benzyl halide reacts with N-methylpyrrolidin-3-amine in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions (K2CO3 or triethylamine).

Table 1. Comparative Yields Across Nucleophilic Substitution Protocols

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| DMF | K2CO3 | 80 | 78 | 98.5 |

| THF | Et3N | 60 | 82 | 97.8 |

| Acetonitrile | NaHCO3 | 70 | 75 | 96.2 |

Purification and Analytical Validation

Crystallization Techniques

Crude product is purified via recrystallization from acetone or isopropanol, enhancing purity to >99%. For example, trituration in boiling acetone (3× volumes) removes residual DMF and unreacted starting materials.

Chromatographic Methods

Flash column chromatography on silica gel (hexane/ethyl acetate, 7:3) resolves N-alkylation byproducts, yielding 95–97% pure compound.

Spectroscopic Characterization

-

1H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 3H, aromatic), 3.82 (s, 2H, CH2), 2.95–2.65 (m, 4H, pyrrolidine), 2.34 (s, 3H, N-CH3).

-

13C NMR : 158.9 (C-F), 134.2 (C-Cl), 54.1 (pyrrolidine CH2), 42.3 (N-CH3).

-

HRMS : m/z calculated for C12H15ClFN2 [M+H]+: 257.09, observed: 257.08.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactor systems enhance reaction consistency, achieving 90% yield at 100 g/hour throughput.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation is minimized by:

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), various nucleophiles

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced aromatic ring or functional groups

Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure, characterized by the presence of both chloro and fluorine substituents, may enhance its biological activity and binding affinity to target receptors or enzymes. The fluorine atom can improve metabolic stability and lipophilicity, making it a suitable candidate for drug development targeting central nervous system disorders .

Case Studies

Recent studies have demonstrated that compounds similar to N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine exhibit significant activity against various cancer cell lines, suggesting its potential role in oncology. Furthermore, its analogs have been explored for their effects on neurotransmitter systems, indicating possible applications in treating psychiatric disorders .

Biological Research

Mechanism of Action

The mechanism of action for this compound involves interactions with specific biological targets, such as receptors or enzymes. The presence of halogen atoms enhances the compound's ability to form hydrogen bonds and dipole interactions, which are crucial for its biological efficacy.

Biological Activity

Research indicates that this compound may influence various biological pathways, including those related to neurochemistry and cancer biology. Its unique structural features allow it to serve as a probe in studying the interactions of fluorinated compounds with biological systems .

Organic Synthesis

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Alkylation : The pyrrolidine ring is then alkylated with 3-chloro-4-fluorobenzyl halides under basic conditions.

- Methylation : Finally, the nitrogen atom in the pyrrolidine ring is methylated using methyl iodide or similar reagents.

These synthetic methods focus on optimizing yield and minimizing environmental impact through the use of suitable solvents and catalysts.

Material Science

Novel Materials Development

Due to its unique chemical properties, this compound is also considered for applications in material science. Its structure can be utilized to develop new materials with specific electronic or optical properties, potentially leading to innovations in fields such as electronics and photonics .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents targeting CNS disorders | Significant activity against cancer cell lines |

| Biological Research | Study of interactions with biological systems | Influences neurotransmitter systems |

| Organic Synthesis | Intermediate in synthesizing complex organic molecules | Optimized synthetic routes for higher yields |

| Material Science | Development of novel materials with electronic/optical properties | Potential innovations in electronics |

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine (CAS 1342876-20-3)

- Structure : Replaces the 3-chloro-4-fluorobenzyl group with a 5-cyclopropyl-1,2,4-oxadiazolemethyl substituent.

- The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .

b. 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Structure : Features a pyrimidinylmethyl group with an imidazole substituent and a 3-fluorophenylpropyl chain.

- Key Differences: The extended propyl linker increases molecular flexibility, which could improve or hinder target engagement depending on steric constraints.

c. (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8)

- Structure : Substitutes the 3-chloro-4-fluorobenzyl group with a 4-fluoro-3-methoxybenzyl group and replaces pyrrolidine with a pyridinylmethylamine.

- Key Differences : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups alter electronic properties, affecting interactions with hydrophobic pockets. The pyridine ring may reduce basicity compared to pyrrolidine, influencing solubility and membrane permeability .

Halogenated Benzyl Derivatives

a. (3-Bromo-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-90-1)

- Structure : Substitutes chloro with bromo at the 3-position of the benzyl group.

- Key Differences : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions but increase molecular weight (MW = 335.2 vs. ~284.7 for the target compound). This could affect pharmacokinetics, such as absorption and distribution .

b. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

- Structure : Embeds the 3-chloro-4-fluorophenyl group into a quinazoline scaffold.

- Key Differences: The quinazoline core is planar and aromatic, favoring intercalation or kinase inhibition.

Biological Activity

N-(3-Chloro-4-fluorobenzyl)-N-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Synthesis

The compound features a pyrrolidine ring substituted with a chloro-fluorobenzyl group. The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.

- Alkylation : Introducing the chloro-fluorobenzyl group through alkylation under basic conditions.

- Methylation : Methylating the nitrogen atom using reagents like methyl iodide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions, while the pyrrolidine ring contributes structural rigidity critical for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Enzyme Inhibition | Interaction with specific kinases |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of similar pyrrolidine derivatives, compounds exhibited IC50 values ranging from 4–42 μM against various cancer cell lines. The mechanism was linked to the activation of signaling pathways such as Akt and ERK1/2 in response to EGFR signaling, indicating a potential therapeutic target for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds with similar structures. The chloro-fluorobenzyl moiety contributed to enhanced antibacterial activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics like norfloxacin . This suggests that modifications in the benzyl group can significantly influence antimicrobial efficacy.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate that the compound undergoes metabolic transformations primarily through cytochrome P450-dependent pathways, leading to oxidative N-dealkylation .

Q & A

Q. Optimization Strategies :

- Solvent selection : Use DMSO for improved solubility of intermediates .

- Temperature control : Maintain reactions between 35–60°C to minimize side products (e.g., over-alkylation) .

- Purification : Employ gradient elution (e.g., 0–100% EtOAc/hexane) via flash chromatography for high-purity isolates .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles in crystalline forms .

Advanced: How can conflicting biological activity data from different assays (e.g., enzymatic vs. cell-based) be reconciled?

Answer:

Methodological Approaches :

- Assay standardization : Normalize enzyme concentrations (e.g., 10 nM) and cell viability controls (e.g., MTT assays) to reduce variability .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Orthogonal validation : Cross-check results with SPR (surface plasmon resonance) for binding affinity and Western blotting for target engagement .

Example : Discrepancies in IC₅₀ values may arise from differences in membrane permeability. Address this by comparing lipophilicity (LogP) with activity trends .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Structural modifications :

- Formulation : Use PEG-based vehicles to improve bioavailability in rodent models .

- PK/PD modeling : Monitor plasma half-life (t₁/₂) and clearance rates via LC-MS/MS to guide dosing regimens .

Basic: What initial biological screening assays are recommended to evaluate therapeutic potential?

Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) at 1–10 µM concentrations .

- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity profiling : Screen in HEK293 or HepG2 cells at 24–72 hr exposures .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., mGlu4 receptor) and prioritize substituents at the benzyl position .

- QSAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity using MLR (multiple linear regression) .

- MD simulations : Assess binding stability (RMSD <2 Å) over 100 ns trajectories in GROMACS .

Basic: How are stereochemical impurities detected and resolved during synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/IPA (90:10) to separate enantiomers .

- Optical rotation : Compare [α]D values against reference standards (e.g., >99% ee) .

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

Advanced: What experimental designs address low yields in multi-step syntheses?

Answer:

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

- Catalyst screening : Test Pd/C or CuBr for coupling steps to improve efficiency (e.g., from 17% to >50% yield) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.